molecular formula C12H9F3N2O2S B14862386 1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester

1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester

Cat. No.: B14862386
M. Wt: 302.27 g/mol
InChI Key: MKEMHWXCOSTZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Chemical Reactions Analysis

1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities . For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .

Comparison with Similar Compounds

1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties .

Properties

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-16-10(20-17-9)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3

InChI Key

MKEMHWXCOSTZFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.